(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide
Description
The compound "(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide" is a cinnamic acid anilide derivative characterized by:
- A trans (2E)-configured propenamide backbone conjugated to a phenyl group.
- An enamide linkage connecting the cinnamoyl moiety to a substituted oxane-thiomorpholine hybrid scaffold.
- A thiomorpholin-4-yl-oxan-4-ylmethyl group at the anilide nitrogen, introducing sulfur-containing heterocycles that may enhance lipophilicity and target binding .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-18(7-6-17-4-2-1-3-5-17)20-16-19(8-12-23-13-9-19)21-10-14-24-15-11-21/h1-7H,8-16H2,(H,20,22)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTGQTLVWUCYPR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position and Activity: Meta/para substitution on the anilide ring (e.g., Compound 10) correlates with high antimicrobial activity, while ortho/meta substitution (e.g., Compound 11) associates with cytotoxicity .
- Lipophilicity : The thiomorpholine and oxane rings in the target compound may increase logD7.4 compared to simpler analogs, improving membrane permeability but risking higher toxicity .
Antimicrobial Activity
- Compound 10 demonstrated MIC values < 1 µg/mL against S. aureus and MRSA, outperforming ampicillin . The target compound’s thiomorpholin-oxan group could modulate activity via enhanced target binding (e.g., bacterial enzyme inhibition).
- Cytotoxicity : Compound 11 reduced THP1-Blue™ cell viability by >50% at 10 µM, highlighting the trade-off between antimicrobial efficacy and safety . The target compound’s sulfur-containing scaffold may mitigate cytotoxicity through reduced reactive metabolite formation.
Anti-inflammatory Potential
- Compound 20 (tri-halo-substituted analog) showed NF-κB inhibition at 10 µM, surpassing parental cinnamic acid . The target compound’s oxane-thiomorpholine group may sterically hinder NF-κB binding, though this requires experimental validation.
Physicochemical and ADMET Properties
- Lipophilicity : Experimental logD7.4 values for cinnamanilides range from 2.1–4.5 , with computational models (ClogP) achieving moderate correlation (R = 0.65) . The target compound’s thiomorpholin-oxan group likely increases logD7.4, necessitating experimental measurement.
- Solubility : Oxane and thiomorpholine rings may improve aqueous solubility compared to purely aromatic analogs (e.g., Compound 12) .
Biological Activity
(2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a phenyl group attached to a prop-2-enamide backbone, with a thiomorpholine moiety linked through an oxane ring. This unique configuration is hypothesized to contribute to its biological effects.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide exhibit significant anticonvulsant properties. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide demonstrated efficacy in various seizure models:
| Model | ED50 (mg/kg) | Administration Route |
|---|---|---|
| Frings audiogenic seizure model | 13.21 | Intraperitoneal |
| Maximal electroshock test | 44.46 | Intraperitoneal |
| 6-Hz psychomotor seizure model | 71.55 | Intraperitoneal |
These findings suggest that the compound may serve as a lead for developing new anticonvulsant therapies .
Cytotoxicity and Safety Profile
In vitro studies on cell lines such as HepG2 and H9c2 have shown that the compound is safe at concentrations up to 100 µM, indicating a favorable safety profile for further development .
The anticonvulsant activity of (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide may involve several molecular targets:
- GABA Receptors : The compound may enhance GABAergic transmission, leading to increased inhibitory neurotransmission.
- Serotonergic Pathways : Interaction with serotonergic receptors could modulate mood and anxiety, contributing to anticonvulsant effects.
- TRPV1 Receptors : Activation or inhibition of vanilloid receptors may influence pain pathways and seizure activity.
Study on Anticonvulsant Efficacy
A study evaluating the efficacy of various cinnamamide derivatives showed that those with structural similarities to (2E)-3-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}prop-2-enamide exhibited broad-spectrum anticonvulsant activity across multiple animal models . The results highlighted the importance of the amide moiety and phenyl substituents in determining potency.
Safety Evaluation
In a preclinical safety evaluation, the compound was assessed for mutagenicity using the Ames test and was found not to exhibit base substitution or frameshift mutations, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
